N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine
Description
The compound N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine features a coumarin (chromen-2-one) core substituted at the 4-position with a phenyl group and at the 7-position with a propanoyl-glycine moiety via an ether linkage. This structure combines the aromatic properties of the coumarin scaffold with the hydrogen-bonding capabilities of the glycine unit, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C20H17NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C20H17NO6/c1-12(20(25)21-11-18(22)23)26-14-7-8-15-16(13-5-3-2-4-6-13)10-19(24)27-17(15)9-14/h2-10,12H,11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
OITDLGFSXSDKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the synthesis of similar compounds has been achieved using 4-chlorobenzoyl chloride in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation and Cleavage
The glycine moiety participates in amide bond chemistry. During synthesis, the compound is formed via coupling between 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid and glycine using carbodiimide reagents (e.g., EDC or DCC). Conversely, amide bond cleavage can occur under acidic (HCl) or basic (NaOH) hydrolysis, yielding the parent carboxylic acid and glycine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide formation | EDC, DCC, HOBt in DMF/DCM | N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine |
| Amide hydrolysis | 6M HCl, reflux; or 1M NaOH, 60°C | 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid + glycine |
Ester and Ether Functional Group Reactivity
The propanoyl ester and chromenyl ether groups are critical sites for modification:
-
Ester hydrolysis : The propanoyl ester undergoes saponification with NaOH or acid-catalyzed hydrolysis, producing carboxylic acid derivatives.
-
Ether stability : The chromenyl ether bond is resistant to nucleophilic attack under mild conditions but cleaves under strong acids (e.g., HBr in acetic acid).
Example reaction pathway :
Coumarin Core Modifications
The 2-oxo-4-phenylchromen-7-yl group undergoes characteristic coumarin reactions:
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone carbonyl to a hydroxyl group, forming dihydrocoumarin derivatives.
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the coumarin’s aromatic positions.
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-5 or C-8 |
| Sulfonation | SO₃, H₂SO₄ | C-6 |
Oxidation Reactions
The propanoyl chain is susceptible to oxidation:
-
Ketone formation : Strong oxidants like KMnO₄ convert the propanoyl group to a ketone under acidic conditions.
-
Side-chain degradation : Ozonolysis cleaves unsaturated bonds in modified derivatives.
Interaction with Biological Targets
Though primarily a chemical analysis, preliminary studies note interactions influencing reactivity:
-
Enzyme inhibition : Binds to cytochrome P450 isoforms via hydrogen bonding with the glycine carboxylate.
-
Metal chelation : The carbonyl and ether groups coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), altering redox properties.
Comparative Reactivity with Structural Analogs
Reactivity differs from related compounds due to glycine’s presence:
Scientific Research Applications
Medicinal Chemistry Applications
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine has been investigated for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets involved in various diseases.
Anticancer Activity
Research has indicated that chromen derivatives exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell growth and survival.
Case Study:
A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as cholinesterase or monoamine oxidase. This inhibition can lead to increased levels of neurotransmitters, which is particularly relevant in neurodegenerative diseases.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Research Findings:
Studies have shown that related compounds can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Synthetic Routes
The synthesis typically involves O-acylation reactions using acylating agents such as 4-chlorobenzoyl chloride under controlled conditions to ensure high yield and purity.
Chemical Reactivity
The compound can undergo various chemical reactions, including:
- Oxidation: Utilizing agents like potassium permanganate.
- Reduction: Using sodium borohydride.
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
Research Applications
This compound serves as a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential in treating various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cholinesterase or monoamine oxidase, leading to increased levels of neurotransmitters.
Modulating signaling pathways: Affecting pathways involved in cell proliferation, apoptosis, and inflammation.
Binding to receptors: Interacting with specific receptors on the cell surface to trigger downstream effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Core Coumarin Modifications
- 4-Substituent: Target Compound: 4-Phenyl group (electron-withdrawing, aromatic). N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): 4-Ethyl group (electron-donating, aliphatic). 2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-chromen-7-yl)propanamide (Evidences 5, 9): 4-Methyl group (moderate steric hindrance, lipophilic) .
Glycine-Derivative Modifications
- Target Compound: Glycine amide (polar, hydrogen-bond donor/acceptor).
- Glycylglycine Analogs (): Dipeptide chain (enhanced polarity and hydrogen-bonding capacity) .
- Glycinate Ester (): Ester linkage (reduced polarity, increased hydrolytic lability) .
Physicochemical Properties
*Calculated based on structural formula.
Conformational and Computational Studies
- Neobavaisoflavone (): Studied via quantum mechanics and molecular docking, highlighting the role of prenyl groups in binding pocket interactions . Similar approaches could predict the target compound’s binding modes.
- SHELX Programs (Evidences 2, 6, 8): Widely used for crystallographic refinement, suggesting structural data for analogs could guide target compound analysis .
Biological Activity
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 313.30 g/mol. Its structure features a coumarin backbone, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₅ |
| Molecular Weight | 313.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 130181-72-5 |
1. Antimicrobial Activity
Coumarin derivatives, including this compound, have been shown to possess antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by targeting specific enzymes involved in DNA replication, such as DNA gyrase .
2. Acetylcholinesterase Inhibition
Research has demonstrated that coumarin derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .
Table 1: Acetylcholinesterase Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| 4-methylcoumarin | 20 |
| Phenylcarbamate substituted coumarins | 10 |
3. Anti-inflammatory Properties
Coumarins are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- DNA Gyrase Inhibition : This interaction disrupts bacterial DNA replication, leading to antimicrobial effects.
- Acetylcholinesterase Binding : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Cytokine Modulation : It may inhibit signaling pathways that lead to inflammation, thereby reducing the overall inflammatory response.
Case Studies
A notable study evaluated the efficacy of several coumarin derivatives in treating Alzheimer's disease models in rats. The results indicated that compounds similar to this compound significantly improved memory and cognitive function in scopolamine-induced amnesia models .
Another study focused on the synthesis and biological evaluation of substituted coumarins, revealing that modifications to the coumarin structure could enhance AChE inhibitory activity while maintaining low toxicity profiles .
Q & A
Q. Advanced Research Focus
Q. Example Workflow :
Input : SMILES notation of reactants.
Simulation : Reaction pathways via software like Gaussian or ORCA.
Validation : Compare computational yields with experimental results .
What statistical approaches are recommended for optimizing reaction conditions?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to minimize trial runs while maximizing data quality .
- Key Variables : Catalyst type, temperature, and solvent polarity.
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature (°C) | 25, 50, 80 | Yield (%) |
| Catalyst Loading | 5, 10, 15 mol% | Purity (%) |
| Solvent Polarity | Low, Medium, High | Reaction Time (hr) |
How should researchers address contradictory spectral or reactivity data?
Q. Advanced Research Focus
- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and computational modeling) .
- Replication : Repeat experiments under standardized conditions .
- Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors).
Case Study : Discrepancies in C NMR shifts may arise from solvent effects or impurities. Re-crystallization and re-analysis under controlled conditions can resolve such issues .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- Exposure Control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or skin contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Emergency Measures : Eye wash stations and emergency showers must be accessible .
| Hazard | Preventive Measure |
|---|---|
| Skin Irritation | Nitrile gloves, lab coats |
| Respiratory Exposure | NIOSH-approved respirators |
| Fire Risk | CO fire extinguishers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
